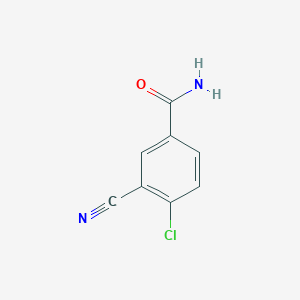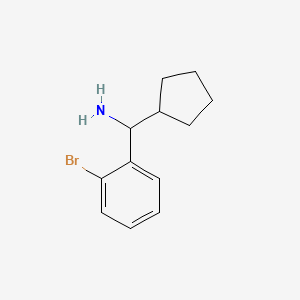
2-Amino-4-morpholinobutanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-morpholinobutanoic acid hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is often used as a pharmaceutical analytical impurity and has applications in research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-morpholinobutanoic acid hydrochloride typically involves the reaction of morpholine with a suitable butanoic acid derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as recrystallization and purification to ensure the final product meets the required standards for pharmaceutical and analytical use .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-morpholinobutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
2-Amino-4-morpholinobutanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceutical formulations and as an impurity standard in drug testing.
Industry: Applied in the production of various chemical products and as a quality control standard.
Wirkmechanismus
The mechanism of action of 2-Amino-4-morpholinobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or analytical effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-morpholinobutanoic acid: Similar in structure but without the hydrochloride group.
4-Morpholinobutanoic acid: Lacks the amino group but shares the morpholine and butanoic acid components.
Uniqueness
2-Amino-4-morpholinobutanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in pharmaceutical and analytical research .
Eigenschaften
Molekularformel |
C8H17ClN2O3 |
|---|---|
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
2-amino-4-morpholin-4-ylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O3.ClH/c9-7(8(11)12)1-2-10-3-5-13-6-4-10;/h7H,1-6,9H2,(H,11,12);1H |
InChI-Schlüssel |
IAZSYUZJJDJUFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


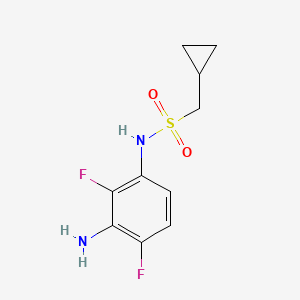
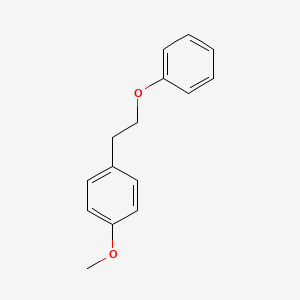

![2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid](/img/structure/B13083969.png)
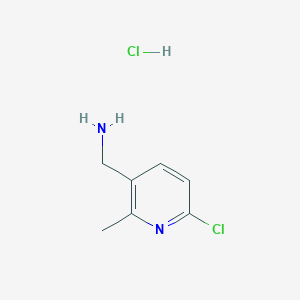
![4-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13083979.png)
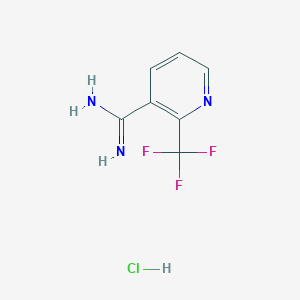
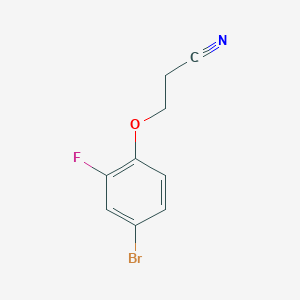
![7-Benzyl-2,7-diazabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B13083991.png)
![(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13083995.png)
![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13084001.png)
